

# Step-by-Step Guide to Peptide Synthesis Using Wang Resin

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## Compound of Interest

Compound Name: Wang Resin

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## Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase peptide synthesis (SPPS) of C-terminal carboxylic acid peptides using **Wang resin** with Fmoc/tBu strategy. Detailed experimental protocols for each stage of the synthesis, from resin preparation to final peptide cleavage and precipitation, are presented. Quantitative data is summarized in structured tables for easy reference. Additionally, logical workflows are visualized using diagrams to enhance understanding of the process.

## Introduction to Wang Resin and Solid-Phase Peptide Synthesis (SPPS)

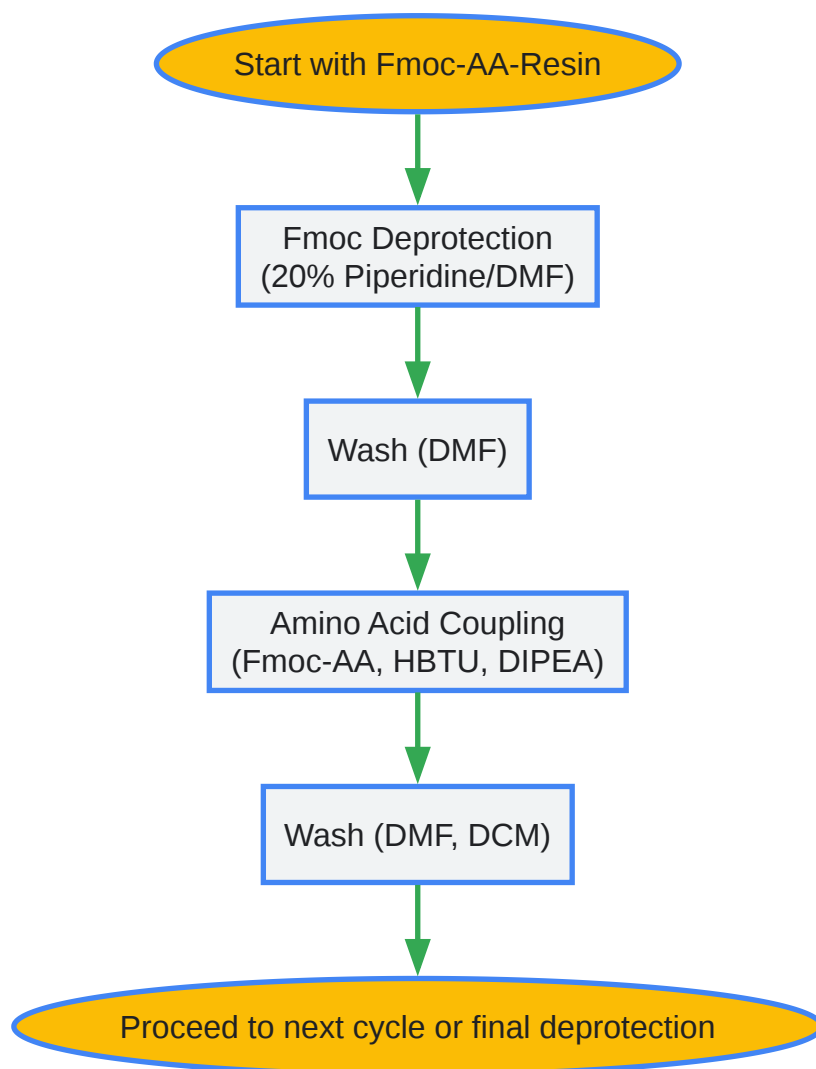
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of amino acid sequences.[1] **Wang resin** is a widely utilized solid support for SPPS, particularly for the synthesis of peptides with a C-terminal carboxylic acid.[2][3][4] The resin consists of a polystyrene core cross-linked with divinylbenzene, providing mechanical stability, and is functionalized with a 4-benzyloxybenzyl alcohol linker.[2] The peptide chain is anchored to this linker via an ester bond, which is stable throughout the synthesis cycles but can be readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide.[2]

The Fmoc/tBu strategy is the most common chemical approach used with **Wang resin**.<sup>[5]</sup> In this method, the  $\alpha$ -amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups or the linkage to the resin.

## Overall Workflow of Peptide Synthesis on Wang Resin

The synthesis process involves a series of cyclical steps to elongate the peptide chain, followed by a final cleavage step. The general workflow is depicted below.





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